2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process may include:
Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the furan-2-ylmethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 2-chloro-6-fluorobenzyl group: This can be done through sulfanyl linkage using thiol reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The presence of both chloro and fluoro substituents on the benzyl group, along with the furan-2-ylmethyl group, may confer unique chemical and biological properties to the compound. These modifications can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H18ClFN2O2S2 |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18ClFN2O2S2/c23-16-7-3-8-17(24)15(16)12-29-22-25-20-19(14-6-1-2-9-18(14)30-20)21(27)26(22)11-13-5-4-10-28-13/h3-5,7-8,10H,1-2,6,9,11-12H2 |
InChI Key |
HDYBCZBEDWBVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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